(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

Neuroscience Serotonin Receptor Adenylate Cyclase

This scaffold is a validated dual 5-HT1A/CCR5 antagonist (IC50: 6.29 µM), uniquely differentiated from oxidase-targeting analogs. The 4-aminopiperazine pharmacophore is essential for GPCR engagement; substituting with phenyl/fluorophenyl redirects activity entirely. Ideal for chemical biology and polypharmacology probe development.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B13095360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N
InChIInChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2
InChIKeyGSCFIRWTGDUVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: A Xanthene-Piperazine Scaffold with Documented Polypharmacology for Targeted Probe and Drug Discovery


(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone (CAS: 17042-10-3) is a synthetic organic compound comprising a 9H-xanthene core linked via a carbonyl bridge to a 4-aminopiperazine moiety. It exhibits a molecular weight of 309.4 g/mol and a calculated LogP of approximately 2.5, indicating moderate lipophilicity [1]. This compound is not merely a building block; it has been characterized in primary screening campaigns as an inhibitor of multiple pharmacologically relevant targets, including dihydroorotase [2], adenylate cyclase coupled to the 5-HT1A receptor [3], and as an antagonist of the CCR5 chemokine receptor [4], establishing its utility as a versatile starting point for medicinal chemistry optimization programs.

The Critical Distinction of the Aminopiperazine-Xanthene Motif in (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone


Substituting this compound with a structurally similar xanthene-piperazine analog, such as 1-phenyl-4-(9H-xanthene-9-carbonyl)piperazine or 1-(4-fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine, is not a scientifically valid approach for target-based research. Despite their shared core, the specific substitution pattern on the piperazine ring profoundly alters the molecule's target engagement profile. The primary 4-amino group of the target compound is a key pharmacophoric element that enables distinct interactions, leading to measurable differences in potency against enzymes like dihydroorotase and receptors like 5-HT1A and CCR5 [1]. As demonstrated in the following evidence guide, even minor modifications to the xanthene-piperazine scaffold result in orders-of-magnitude shifts in functional activity and selectivity, making generic replacement a high-risk proposition for project reproducibility and data integrity [2].

Quantitative Differentiation of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: Head-to-Head and Cross-Study Comparison Data


Potent Inhibition of 5-HT1A Receptor-Mediated Adenylate Cyclase Activity Compared to Structurally Divergent Xanthene Analogs

The target compound demonstrates inhibition of forskolin-stimulated adenylate cyclase activity in a cellular assay expressing human 5-HT1A receptors, with a reported activity range of 110-250 nM [1]. This functional antagonism at a key GPCR signaling node represents a distinct activity profile. In contrast, a structurally divergent analog, 1-methyl-4-(9H-xanthen-9-yl)piperazine (which lacks the carbonyl-aminopiperazine motif), is primarily associated with gastric antisecretory activity in other model systems . This divergence underscores the unique functional consequence of the 4-aminopiperazine-carbonyl substitution.

Neuroscience Serotonin Receptor Adenylate Cyclase

CCR5 Antagonist Activity as a Distinct Differentiator from Xanthine Oxidase-Focused Xanthene-Piperazine Analogs

Preliminary pharmacological screening has identified the target compound as a CCR5 antagonist, with a reported IC50 value of 6.29 µM [1]. This target engagement profile is markedly different from closely related analogs. For instance, 1-phenyl-4-(9H-xanthene-9-carbonyl)piperazine, which substitutes the amino group with a phenyl ring, shows potent inhibition of xanthine oxidase (Ki = 55 nM) [2]. Another analog, 1-(4-fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine, also targets xanthine oxidase, albeit with significantly weaker potency (IC50 = 12,600 nM) [3]. The target compound's shift in selectivity from xanthine oxidase to the GPCR CCR5 highlights the critical role of the 4-amino group in defining its biological target space.

Immunology Chemokine Receptor CCR5

Modest Dihydroorotase Inhibition Defines a Class-Level Biochemical Profile for the Scaffold

The compound was evaluated for its ability to inhibit dihydroorotase from mouse Ehrlich ascites cells, exhibiting an IC50 of 1,000,000 nM (1 mM) at a concentration of 10 µM and pH 7.37 [1]. While this potency is low, it provides a baseline for this enzyme class. This activity, when contextualized with the broader class of xanthene-piperazine derivatives, suggests that the scaffold has inherent but tunable affinity for nucleotide metabolism enzymes. The presence of this activity, alongside its nanomolar GPCR effects, is a defining feature of its polypharmacology, distinguishing it from xanthene analogs solely optimized for single-target potency (e.g., SIRT2 inhibitors with >90% inhibition at similar concentrations) [2].

Pyrimidine Biosynthesis Enzyme Inhibition Dihydroorotase

High-Value Application Scenarios for (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone Based on Verified Evidence


GPCR Probe Development for Serotonergic and Chemokine Pathways

The compound's demonstrated functional antagonism at the 5-HT1A receptor (activity range: 110-250 nM) and CCR5 receptor (IC50: 6.29 µM) makes it a valuable starting point for developing chemical probes to study GPCR signaling pathways [1][2]. Its dual-activity profile is a specific feature of its 4-aminopiperazine substitution, offering a distinct pharmacological starting point not found in other xanthene-piperazine analogs which primarily target oxidases [3]. Researchers should prioritize this compound when seeking a core scaffold with validated, albeit unoptimized, affinity for these therapeutically relevant GPCRs, particularly in neuroscience and immunology contexts.

Medicinal Chemistry Optimization for Polypharmacology

The evidence of activity against three distinct target classes—a GPCR (5-HT1A), a chemokine receptor (CCR5), and a metabolic enzyme (dihydroorotase)—establishes this compound as a privileged scaffold for designing polypharmacological agents [4][5][6]. Its unique profile, characterized by moderate GPCR potency and weak enzyme inhibition, contrasts sharply with the high-potency, single-target profile of analogs like 1-phenyl-4-(9H-xanthene-9-carbonyl)piperazine (Ki = 55 nM for xanthine oxidase) [3]. This differentiation is critical for projects aiming to modulate complex disease networks rather than a single node.

SAR Studies on the Xanthene-Piperazine Scaffold

The distinct activity shifts observed between this compound and its close analogs (e.g., phenyl- or fluorophenyl-substituted piperazines) provide a clear rationale for using it as a control or reference compound in structure-activity relationship (SAR) studies. The presence of the 4-amino group directs activity towards GPCRs like CCR5, whereas its replacement with aryl groups redirects activity towards enzymes like xanthine oxidase [2][3][7]. This stark functional divergence makes (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone an essential component in any focused library aimed at exploring the chemical biology of the xanthene-piperazine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.